molecular formula C12H13ClN2OS B2922448 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865544-16-7

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2922448
CAS RN: 865544-16-7
M. Wt: 268.76
InChI Key: KNQUILANLSDCFN-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound. It’s also known as 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one . The molecular formula of this compound is C9H8ClNOS .


Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Thiazolo[5,4-d]pyrimidines with Molluscicidal Properties : A study by El-bayouki and Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines, which showed activity against B. alexandrina snails, an intermediate host of schistosomiasis, indicating potential in molluscicidal applications (K. El-bayouki & W. Basyouni, 1988).
  • Substituted 2-methylene-1,3-oxazolidines : Research by Basheer and Rappoport (2006) investigated the synthesis of various heterocyclic compounds, including 1,3-thiazolidines and benzothiazines, showcasing the versatility of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide derivatives in synthesizing a wide range of chemical structures (A. Basheer & Z. Rappoport, 2006).

Pharmacological Applications

  • Anticancer and Antimicrobial Activity : A study by Abdellatif et al. (2013) focused on the synthesis of novel 2-substituted-1Hbenzimidazole derivatives, demonstrating in vitro antimicrobial activity. This suggests the potential use of this compound derivatives in developing new antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).
  • Antitumor and Antioxidant Agents : Aly et al. (2010) synthesized derivatives of thienopyrimidines that exhibited significant inhibition of Hep-G2 cell growth, indicating promising antitumor and antioxidant properties (A. Aly et al., 2010).

Future Directions

Thiazolo [5,4-d]thiazoles, which are structurally related to “(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide”, have been recognized for their potential in the field of organic photovoltaics . This suggests that similar compounds could also have interesting applications in the future.

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUILANLSDCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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